![molecular formula C22H16N2O3 B2802432 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine CAS No. 670268-34-5](/img/structure/B2802432.png)

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

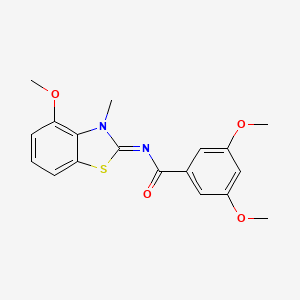

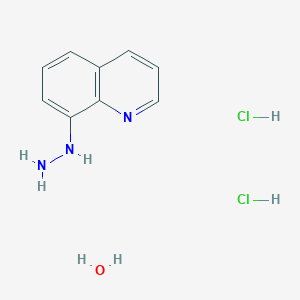

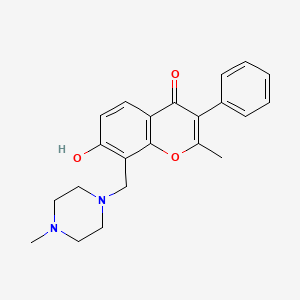

The compound “1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine” is a complex organic molecule. It contains a phthalazine group, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. Attached to this phthalazine group are a benzo[d][1,3]dioxol-5-yloxy group and a p-tolyl group. The benzo[d][1,3]dioxol-5-yloxy group is a benzodioxole (a type of ether) with an additional oxygen atom attached, making it an ether alcohol. The p-tolyl group is a toluene group substituted at the para position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the phthalazine ring. The exact structure would depend on the specific locations of the benzo[d][1,3]dioxol-5-yloxy and p-tolyl groups on the phthalazine ring .Chemical Reactions Analysis

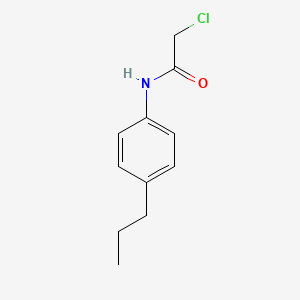

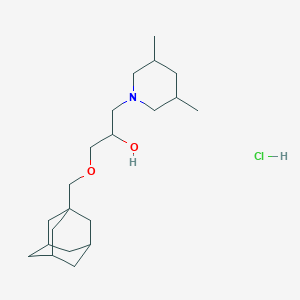

The chemical reactions that this compound can undergo would largely depend on the reactivity of the functional groups present in the molecule. For example, the ether alcohol group might undergo reactions typical of alcohols and ethers, such as substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the ether and alcohol groups might make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

- Findings : Compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed cell cycle arrest and apoptosis induction .

- Discovery : 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine derivatives were identified as modulators of ATP-binding cassette transporters for cystic fibrosis treatment .

- Method : Freeze-dried whole-cell of Lactobacillus fermentum P1 was used, and reduction conditions were optimized using a D-optimal experimental design .

Anticancer Activity

Cystic Fibrosis Treatment

Enantiomer Production

Aporphine Alkaloid Synthesis

Mechanism of Action

Target of Action

The primary targets of 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes by transporting various molecules across extra- and intra-cellular membranes .

Mode of Action

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, leading to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with ATP-binding cassette transporters affects the transport of molecules across cellular membranes . This can have downstream effects on various biochemical pathways, particularly those involving the molecules transported by these transporters .

Result of Action

The modulation of ATP-binding cassette transporters by 1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine can lead to changes in the transport of molecules across cellular membranes . This can result in various molecular and cellular effects, depending on the specific molecules affected .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yloxy)-4-(4-methylphenyl)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-14-6-8-15(9-7-14)21-17-4-2-3-5-18(17)22(24-23-21)27-16-10-11-19-20(12-16)26-13-25-19/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLLLXHOEKBXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yloxy)-4-(p-tolyl)phthalazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2802358.png)

![N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2802359.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2802362.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-cyclohexylacetic acid](/img/structure/B2802371.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)